(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}amino N-(4-methoxyphenyl)carbamate
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Description
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}amino N-(4-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C21H15ClF3N3O3 and its molecular weight is 449.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the AcpS-PPTase enzyme . This enzyme plays a crucial role in bacterial proliferation .
Mode of Action
The compound interacts with its target, the AcpS-PPTase enzyme, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to a halt in bacterial proliferation .
Biochemical Pathways
The compound affects the biochemical pathway involving the AcpS-PPTase enzyme . By inhibiting this enzyme, the compound disrupts the pathway, leading to a halt in bacterial proliferation .
Pharmacokinetics
The compound’s unique physicochemical properties, such as the presence of a trifluoromethyl group and a pyridine moiety, may influence its bioavailability .
Result of Action
The result of the compound’s action is a disruption in bacterial proliferation . By inhibiting the AcpS-PPTase enzyme, the compound prevents the bacteria from multiplying, thereby halting their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Properties
IUPAC Name |
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino] N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O3/c1-30-16-9-7-15(8-10-16)27-20(29)31-28-18(13-5-3-2-4-6-13)19-17(22)11-14(12-26-19)21(23,24)25/h2-12H,1H3,(H,27,29)/b28-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXBBAKRHSVIM-MTDXEUNCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C(\C2=CC=CC=C2)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.